molecular formula C13H12O4 B11874613 3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid CAS No. 1365942-85-3

3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid

Cat. No.: B11874613
CAS No.: 1365942-85-3
M. Wt: 232.23 g/mol
InChI Key: ODZPJBZJHAEUPD-UHFFFAOYSA-N
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Description

3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid is a chemical compound with the molecular formula C13H12O4 and a molecular weight of 232.23 g/mol . It belongs to the class of coumarin derivatives, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid typically involves the condensation of 6-methylcoumarin with malonic acid in the presence of a strong base such as sodium ethoxide. The reaction is carried out under reflux conditions, followed by acidification to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methyl-2-oxo-2H-chromen-3-yl)propanoic acid is unique due to its specific substitution pattern on the coumarin ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

1365942-85-3

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

3-(6-methyl-2-oxochromen-3-yl)propanoic acid

InChI

InChI=1S/C13H12O4/c1-8-2-4-11-10(6-8)7-9(13(16)17-11)3-5-12(14)15/h2,4,6-7H,3,5H2,1H3,(H,14,15)

InChI Key

ODZPJBZJHAEUPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C(=C2)CCC(=O)O

Origin of Product

United States

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